molecular formula C5H6N2O B1244758 (E)-Furan-2-ylmethylidenehydrazine CAS No. 31350-00-2

(E)-Furan-2-ylmethylidenehydrazine

Cat. No. B1244758
CAS RN: 31350-00-2
M. Wt: 110.11 g/mol
InChI Key: KORIGDPDWZZQCO-QPJJXVBHSA-N
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Description

(E)-Furan-2-ylmethylidenehydrazine is a chemical compound with the molecular formula C7H9N3O. It is a synthetic compound that has been used in scientific research for various purposes. The compound has received attention due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Antileishmanial and Antibacterial Activities

2-Furancarboxaldehyde, hydrazone: compounds have been synthesized and studied for their potential antileishmanial and antibacterial activities. These compounds, including (E)-Furan-2-ylmethylidenehydrazine , are of interest due to their ability to inhibit the growth of certain pathogens. The mechanochemical synthesis of these hydrazones has shown promising results in combating infectious diseases .

Synthesis of Quinazolines and Schiff Bases

The compound is utilized in the synthesis of quinazolines and Schiff bases, which are important in medicinal chemistry. These substances have a broad spectrum of biological activities, including anti-inflammatory and analgesic properties. The synthesis process often involves the reaction of hydrazides with various aldehydes or ketones .

Chemosensors for Metal Ions

Hydrazone-based small-molecule chemosensors are another application of (E)-Furan-2-ylmethylidenehydrazine . These chemosensors can selectively detect metal ions such as mercury (Hg²⁺) in the environment. The furan ring acts as a donor in the fluorescence resonance energy transfer (FRET) mechanism, which is crucial for the detection process .

Molecular Biology Tools

2-Furancarboxaldehyde, hydrazone: derivatives are used as molecular biology tools. They can be incorporated into plasmid vectors or used in genome editing techniques. Their chemical properties allow for precise modifications in genetic engineering applications, aiding in the creation of biosensors and synthetic gene circuits .

properties

IUPAC Name

(E)-furan-2-ylmethylidenehydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c6-7-4-5-2-1-3-8-5/h1-4H,6H2/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORIGDPDWZZQCO-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=N/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Furancarboxaldehyde, hydrazone

CAS RN

31350-00-2
Record name 2-Furoylhydrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031350002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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